molecular formula C8H14N2S B12119072 N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine

N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine

Cat. No.: B12119072
M. Wt: 170.28 g/mol
InChI Key: DFNDVNBHLCZMDQ-UHFFFAOYSA-N
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Description

N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine is an organic compound that features a thienyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine typically involves the reaction of 2-thiophenecarboxaldehyde with N,N-dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of the Intermediate: 2-thiophenecarboxaldehyde is reacted with N,N-dimethylamine in the presence of a reducing agent such as sodium borohydride.

    Reduction: The intermediate is then reduced to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role in inhibiting certain enzymes or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-thien-2-ylethyl)-N,N-diethylamine
  • N-(2-amino-2-thien-2-ylethyl)-N,N-dipropylamine
  • N-(2-amino-2-thien-2-ylethyl)-N,N-dibutylamine

Uniqueness

N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N',N'-dimethyl-1-thiophen-2-ylethane-1,2-diamine

InChI

InChI=1S/C8H14N2S/c1-10(2)6-7(9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3

InChI Key

DFNDVNBHLCZMDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CS1)N

Origin of Product

United States

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